![molecular formula C15H10Cl2N2OS B3008843 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide CAS No. 303147-20-8](/img/structure/B3008843.png)
2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide is a benzamide derivative with potential applications in various fields, including agriculture and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives, their synthesis, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . Similarly, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involved a two-step process starting with N-(2,4-dichlorophenyl)-2-nitrobenzamide, followed by treatment with 2-methyl benzoic acid . These methods suggest that the synthesis of 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide could also involve a multi-step process including acylation and possibly substitution reactions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was determined using X-ray diffraction , and the same technique was used to elucidate the structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide . These studies provide a basis for understanding the molecular structure of the compound , which likely features a similar arrangement of aromatic rings and substituents.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing as demonstrated by the compound with a 3,5-dinitrophenyl group in response to fluoride anions . This indicates that the compound of interest may also exhibit specific reactivity patterns, potentially useful in sensing applications or as a reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized using a range of spectroscopic techniques, including IR, NMR, and UV-Vis, as well as computational methods like DFT calculations . These analyses provide insights into the vibrational frequencies, chemical shifts, electronic properties, and non-linear optical properties of these compounds. The title compound's properties would likely be similar, with specific differences arising from its unique substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
Research has explored the synthesis of various acylthioureas, including derivatives related to 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide. These compounds have been tested for their interaction with bacterial cells and have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This demonstrates the potential of these derivatives as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Evaluation
Research on 1,4-naphthoquinone derivatives, including compounds structurally related to 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide, has shown potent cytotoxic activity against various human cancer cell lines. These compounds have demonstrated low toxicity in normal human kidney cells and induce apoptosis, highlighting their potential as cancer treatment agents (Ravichandiran et al., 2019).
Crystallographic Studies
The title compound, N-[(Methylsulfanyl)methyl]benzamide, closely related to the chemical , has been studied for its crystallographic properties. This research provides insights into the molecular structure and potential applications in material science and pharmaceuticals (Khan et al., 2012).
Synthetic Applications
The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds, indicating its versatility in organic synthesis and potential applications in developing new pharmaceuticals and materials (Potkin et al., 2008).
Optical Properties in Nanoparticles
Studies on oligo(phenylene vinylenes) related to 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide have shown that these compounds exhibit piezochromic fluorescence. The optical properties of these nanoparticles are influenced by their shape and size, suggesting applications in fields like material science and nanotechnology (Huo et al., 2015).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-14-5-2-9(8-18)6-13(14)19-15(20)11-4-3-10(16)7-12(11)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCKUMGYLMESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

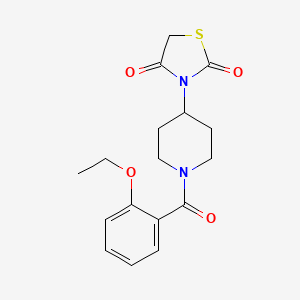

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
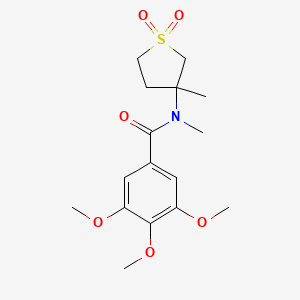
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)
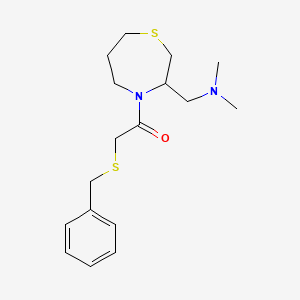
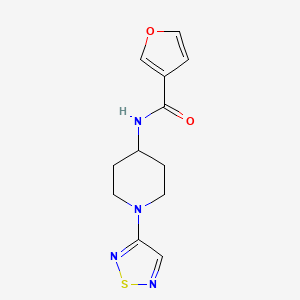
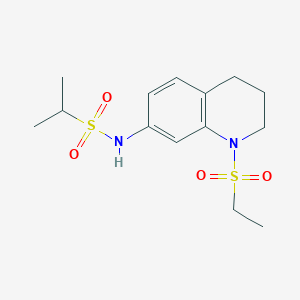
![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)